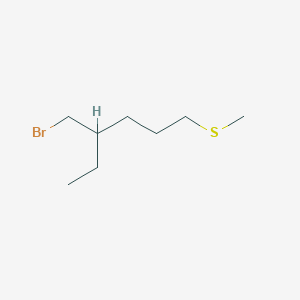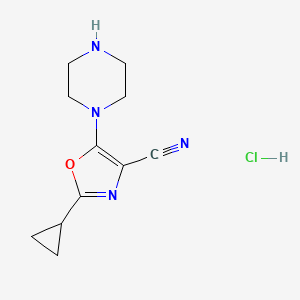
2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a piperazine ring, and an oxazole ring, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Addition of the cyclopropyl group: This can be done through various methods, including cyclopropanation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which 2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclopropyl-5-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-1,3,4-oxadiazole
- 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
Uniqueness
Compared to similar compounds, 2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H15ClN4O |
|---|---|
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
2-cyclopropyl-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H14N4O.ClH/c12-7-9-11(15-5-3-13-4-6-15)16-10(14-9)8-1-2-8;/h8,13H,1-6H2;1H |
Clé InChI |
CLAQTCYJXHLXRI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=C(O2)N3CCNCC3)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



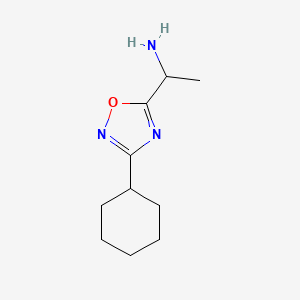
![1-{[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]imino}-1lambda6-thiolan-1-one](/img/structure/B13235302.png)
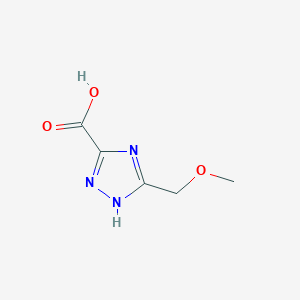
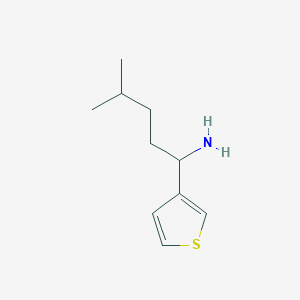
![(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol](/img/structure/B13235332.png)
![2-{2-[(2-Methylbutyl)amino]ethoxy}ethan-1-ol](/img/structure/B13235337.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13235347.png)
amine](/img/structure/B13235352.png)
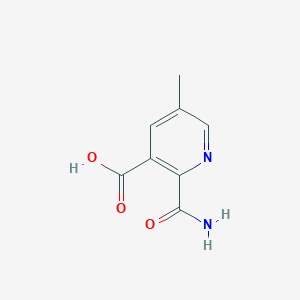
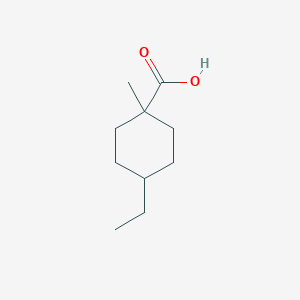
![Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13235366.png)
![3-Bromo-5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13235369.png)
